An In-Depth Technical Guide to the Potential Role of N-(3-Fluorophenethyl)dodecanamide in Lipidomics
An In-Depth Technical Guide to the Potential Role of N-(3-Fluorophenethyl)dodecanamide in Lipidomics
Abstract
This technical guide provides a comprehensive exploration of the potential role of the novel lipid molecule, N-(3-Fluorophenethyl)dodecanamide, within the field of lipidomics. While direct experimental data on this specific compound is not yet available in peer-reviewed literature, this document constructs a robust theoretical framework based on the well-established biology of its constituent chemical moieties and the broader family of N-acyl amides. We will delve into its hypothetical biosynthesis, potential signaling pathways, and plausible physiological functions. Furthermore, this guide outlines a detailed, field-proven lipidomics workflow for researchers and drug development professionals aiming to investigate N-(3-Fluorophenethyl)dodecanamide, from chemical synthesis and sample preparation to advanced mass spectrometry-based analysis. This document serves as a foundational resource to stimulate and guide future research into this promising, yet uncharted, area of lipid signaling.
Introduction: The Expanding Universe of Bioactive N-Acyl Amides
The field of lipidomics has unveiled a vast and intricate network of bioactive lipids that function as signaling molecules, far beyond their classical roles in energy storage and membrane structure.[1] Among these, the N-acyl amides represent a diverse and functionally significant class of endogenous fatty acid derivatives.[2][3] This family is characterized by a fatty acyl group linked to a primary amine via an amide bond, giving rise to a wide array of molecules with pleiotropic physiological effects.[2][3] Prominent members, such as the N-acylethanolamines (NAEs), which include the endocannabinoid anandamide, have been extensively studied for their roles in pain, inflammation, and neuromodulation.[4][5]
N-(3-Fluorophenethyl)dodecanamide (CAS 914381-27-4) is a structurally intriguing member of this family, composed of a C12 saturated fatty acid (dodecanoic acid) and a fluorinated phenethylamine moiety.[6] While this molecule is commercially available for research purposes, its biological significance remains uncharacterized. This guide will, therefore, provide a prospective analysis of its potential role in lipidomics, drawing parallels from well-documented N-acyl amides and considering the unique structural contributions of its components.
Hypothetical Biosynthesis and Metabolism
The biosynthesis of N-acyl amides can occur through several enzymatic pathways. Based on the known mechanisms for similar molecules, we can propose a plausible route for the endogenous formation of N-(3-Fluorophenethyl)dodecanamide.
Proposed Biosynthetic Pathway
The most probable pathway involves the direct condensation of an activated dodecanoic acid (dodecanoyl-CoA) with 3-fluorophenethylamine. This reaction would be catalyzed by an N-acyltransferase enzyme. While the specific enzyme responsible for this theoretical reaction is unknown, various N-acyltransferases have been shown to exhibit broad substrate specificity.
Caption: Hypothetical enzymatic synthesis of N-(3-Fluorophenethyl)dodecanamide.
Predicted Catabolism
The primary route for the degradation of many N-acyl amides is hydrolysis by the enzyme Fatty Acid Amide Hydrolase (FAAH) or, within the lysosome, by N-acylethanolamine-hydrolyzing acid amidase (NAAA).[7][8][9] It is highly probable that N-(3-Fluorophenethyl)dodecanamide would be a substrate for one or both of these enzymes, yielding dodecanoic acid and 3-fluorophenethylamine. The rate of hydrolysis would be a critical determinant of the molecule's biological half-life and signaling activity. The fluorine substitution on the phenethylamine ring could potentially alter its affinity for and the kinetics of its degradation by these enzymes.[10]
Potential Biological Roles and Mechanisms of Action
By dissecting the molecule into its constituent parts—dodecanamide and a fluorophenethyl group—we can hypothesize its potential biological activities.
Interaction with Cannabinoid and Vanilloid Systems
Many N-acyl amides interact with the endocannabinoid system. While N-palmitoylethanolamide (PEA) and N-oleoylethanolamide (OEA) do not bind directly to cannabinoid receptors with high affinity, they can potentiate the effects of endocannabinoids like anandamide through an "entourage effect," often by competing for degradation by FAAH.[11] It is plausible that N-(3-Fluorophenethyl)dodecanamide could act similarly. Furthermore, some N-acyl amides are known to be agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and inflammation.[4][12] The potential for this novel lipid to modulate these pathways warrants investigation.
Neuromodulatory and Psychoactive Potential
The inclusion of a fluorophenethylamine moiety is particularly noteworthy. Phenethylamines are a class of compounds with well-known psychoactive and neuromodulatory properties. The introduction of a fluorine atom can significantly alter a molecule's pharmacological profile, including its binding affinity for receptors and transporters in the central nervous system, as well as its metabolic stability.[10] Given that fluorinated phenethylamines are explored in the development of drugs for neurological disorders, N-(3-Fluorophenethyl)dodecanamide could potentially cross the blood-brain barrier and exert effects on neuronal signaling.[13]
Metabolic Regulation
Long-chain N-acyl amides are increasingly recognized for their roles in metabolic regulation. For instance, N-oleoylethanolamine is known to regulate feeding and body weight. The dodecanamide portion of the molecule suggests a potential role in modulating lipid metabolism and energy homeostasis.[5]
A Practical Guide to Investigating N-(3-Fluorophenethyl)dodecanamide in a Lipidomics Workflow
For researchers poised to explore the biological relevance of this novel lipid, a robust and validated experimental workflow is paramount. The following sections detail a comprehensive approach, grounded in established lipidomics principles.
Step 1: Synthesis and Characterization
As this is not a known endogenous molecule, initial studies will require a chemically synthesized and purified standard. A standard amide coupling reaction, for example, using dodecanoyl chloride and 3-fluorophenethylamine, would be a viable synthetic route.[14][15] Rigorous characterization of the synthesized standard by Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry is a critical first step to confirm its identity and purity.
Step 2: In Vitro and In Vivo Sample Preparation
The extraction of N-acyl amides from biological matrices requires methods that efficiently recover these relatively non-polar molecules while minimizing degradation.
Protocol for Lipid Extraction from Tissues or Cells:
-
Homogenization: Homogenize frozen tissue or cell pellets in a solvent mixture such as 2:1:1 chloroform:methanol:phosphate-buffered saline, containing an appropriate internal standard (e.g., a deuterated analog of the target molecule).
-
Phase Separation: Centrifuge the homogenate to separate the organic and aqueous phases. The lipids will be in the lower organic phase.
-
Extraction: Collect the organic phase and re-extract the aqueous phase with chloroform.
-
Drying and Reconstitution: Pool the organic phases, dry under a stream of nitrogen, and reconstitute the lipid extract in a solvent suitable for LC-MS analysis (e.g., 90:10 methanol:chloroform).
Step 3: Targeted Lipidomics Analysis by LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipid molecules.[16][17]
Caption: A comprehensive workflow for the analysis of N-(3-Fluorophenethyl)dodecanamide.
LC-MS/MS Parameters:
-
Chromatography: A reverse-phase column (e.g., C18) is suitable for separating N-acyl amides. A gradient elution with mobile phases containing water, acetonitrile, and a modifier like formic acid or ammonium acetate is typically employed.
-
Mass Spectrometry: Electrospray ionization in positive mode (ESI+) is generally optimal for N-acyl amides.[16]
-
Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole or QTRAP mass spectrometer provides the highest sensitivity and specificity. The MRM transition would be from the protonated parent ion [M+H]+ to a specific fragment ion. For N-(3-Fluorophenethyl)dodecanamide (C20H32FNO, MW: 321.47), the precursor ion would be m/z 322.25. The product ion would likely result from the cleavage of the amide bond, yielding a fragment corresponding to the fluorophenethyl moiety.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive | Amide nitrogen is readily protonated.[16] |
| Precursor Ion (Q1) | m/z 322.25 | [M+H]+ of N-(3-Fluorophenethyl)dodecanamide. |
| Product Ion (Q3) | To be determined empirically | Likely a fragment of the fluorophenethyl group. |
| Collision Energy | To be optimized empirically | Energy required to induce characteristic fragmentation. |
| Internal Standard | Deuterated analog | Accounts for extraction loss and matrix effects.[16] |
Step 4: Data Analysis and Biological Interpretation
Quantification is achieved by comparing the peak area of the endogenous compound to that of the internal standard and referencing a standard curve generated from the synthesized compound. The resulting quantitative data can then be used to assess changes in the levels of N-(3-Fluorophenethyl)dodecanamide in response to various physiological or pathological stimuli, providing insights into its potential biological function.
Conclusion and Future Directions
N-(3-Fluorophenethyl)dodecanamide stands at the frontier of lipidomics research—a molecule of high potential, yet to be explored. This guide provides a theoretical, yet scientifically grounded, framework for its investigation. By leveraging our extensive knowledge of the N-acyl amide family and employing state-of-the-art lipidomics technologies, the scientific community is well-equipped to uncover the role of this novel lipid. Future research should focus on confirming its endogenous presence, elucidating its precise biosynthetic and metabolic pathways, and identifying its molecular targets. Such studies will not only expand our fundamental understanding of lipid signaling but may also open new avenues for therapeutic intervention in neurological and metabolic diseases.
References
-
Dumlao, D. S., Buczynski, M. W., Norris, P. C., Harkewicz, R., & Dennis, E. A. (2011). High-throughput lipidomic analysis of fatty acid derived eicosanoids and N-acylethanolamines. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1811(11), 724–736. [Link]
-
Wikipedia contributors. (2023, December 2). N-Acylamides. In Wikipedia, The Free Encyclopedia. [Link]
-
Saghatelian, A., & Cravatt, B. F. (2005). Biosynthesis, degradation, and pharmacological importance of the fatty acid amides. Drug Discovery Today, 10(22), 1573-1578. [Link]
-
Dal Cason, T. A. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 4(7-8), 566-589. [Link]
-
Kilaru, A., Isaac, G., Tamura, P., & Chapman, K. D. (2012). Lipidomic analysis of N-acylphosphatidylethanolamine molecular species in Arabidopsis suggests feedback regulation by N-acylethanolamines. Planta, 236(4), 1209–1222. [Link]
-
Shcherbakova, A. M., & Shcherbakov, D. N. (2022). Microbiological Aspects of Unique, Rare, and Unusual Fatty Acids Derived from Natural Amides and Their Pharmacological Profile. Molecules, 27(13), 4104. [Link]
-
N-acyl Amides from Neisseria meningitidis and Their Role in Sphingosine Receptor Signaling. (2022). ACS Chemical Biology. [Link]
-
Mustufa, M., et al. (2018). Fatty acids and their amide derivatives from endophytes: new therapeutic possibilities from a hidden source. FEMS Microbiology Letters, 365(11). [Link]
-
Di Marzo, V., & Piscitelli, F. (2019). N-acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 9(12), 803. [Link]
-
Piscitelli, F., et al. (2019). Targeted Lipidomics Investigation of N-acylethanolamines in a Transgenic Mouse Model of AD: A Longitudinal Study. Molecular Neurobiology, 56(1), 358-368. [Link]
-
Dumlao, D. S., et al. (2011). High-throughput lipidomic analysis of fatty acid derived eicosanoids and N-acylethanolamines. eScholarship, University of California. [Link]
-
Lipotype GmbH. Fatty Amides. Lipid Analysis. [Link]
-
Fowler, C. J. (2004). Fatty Acid Amide Signaling Molecules. Current Molecular Medicine, 4(8), 843-852. [Link]
-
Keereetaweep, J., & Chapman, K. D. (2015). Lipidomic analysis of endocannabinoid signaling: Targeted metabolite identification and quantification. OSTI.GOV. [Link]
-
National Center for Biotechnology Information. (2024). Lauryldiethanolamine. PubChem Compound Summary for CID 352309. [Link]
-
Parke-Davis Pharmaceutical Research Division. (1991). Metabolism of the acyl-CoA:cholesterol acyltransferase inhibitor 2,2-dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide in rat and monkey. Omega-/beta-oxidation pathway. Drug Metabolism and Disposition, 19(3), 696-702. [Link]
-
Berdyshev, E. V., et al. (2000). Role of N-Acylethanolamines in Cell Signaling. Chemical Physics of Lipids, 108(1-2), 139-148. [Link]
-
Raboune, S., et al. (2014). Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation. Journal of Neurochemistry, 130(4), 517-531. [Link]
-
Chem-Impex International. 2-(4-Fluorophenyl)ethylamine hydrochloride. Product Information. [Link]
-
Tsuboi, K., et al. (2020). N-Acylethanolamine Acid Amidase (NAAA): Mechanism of Palmitoylethanolamide Hydrolysis Revealed by Mechanistic Simulations. ACS Catalysis, 10(19), 11065–11076. [Link]
-
National Center for Biotechnology Information. (2024). Lauric acid monoethanolamide. PubChem Compound Summary for CID 8899. [Link]
-
Wikipedia contributors. (2023, August 2). N-Acylethanolamine. In Wikipedia, The Free Encyclopedia. [Link]
-
National Center for Biotechnology Information. (2024). p-Fluorophenethylamine. PubChem Compound Summary for CID 4653. [Link]
-
Tsuboi, K., et al. (2005). Molecular characterization of N-acylethanolamine-hydrolyzing acid amidase, a novel member of the choloylglycine hydrolase family with structural and functional similarity to acid ceramidase. The Journal of Biological Chemistry, 280(12), 11082-11092. [Link]
-
PrepChem.com. Synthesis of N-dodecanoylaminobenzene. [Link]
-
Han, X., & Gross, R. W. (2005). The foundations and development of lipidomics. Journal of Lipid Research, 46(10), 2031–2049. [Link]
-
Vrije Universiteit Amsterdam. (2024). Synthesis of n-isomers: Native and deuterium-labelled short-chain perfluoroalkane sulfonamide derivatives. Research Portal. [Link]
-
MDPI. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules. [Link]
-
Semantic Scholar. (2020). SYNTHESIS, CHARACTERIZATION, POM ANALYSES AND BIOLOGICAL EVALUATION OF N-[(2-METHOXY-5-NITROPHENYL)]-4-OXO-4-[OXY] BUTENAMIDE BA. [Link]
-
ResearchGate. (2014). How lipidomics provides new insight into drug discovery. Expert Opinion on Drug Discovery. [Link]
-
Adhikari, K., et al. (2019). Targeting Modified Lipids during Routine Lipidomics Analysis using HILIC and C30 Reverse Phase Liquid Chromatography coupled to Mass Spectrometry. Scientific Reports, 9(1), 5085. [Link]
-
MDPI. (2022). Biological Activity of Natural and Synthetic Compounds. Molecules. [Link]
-
LIPID MAPS. (2016). Three-dimensional enhanced lipidomics analysis combining UPLC, differential ion mobility spectrometry, and mass spectrometric se. [Link]
-
National Center for Biotechnology Information. (2019). Role of Syndecans in Lipid Metabolism and Human Diseases. PubMed. [Link]
-
MDPI. (2022). Reprogrammed Lipid Metabolism and the Lipid-Associated Hallmarks of Colorectal Cancer. Cancers. [Link]
-
ResearchGate. (2017). Preparation, investigation, theoretical study and biological activity of 2-[4- acetyl phenoxy) N-(4-substitutent phenyl)] acetoamide derivatives. [Link]
- Google Patents. (2004). US20040110985A1 - Process for the preparation of enantiomerically pure 3-phenyl-3-hydroxypropylamine.
-
Elias, P. M., & Feingold, K. R. (2001). The mechanisms by which lipids coordinately regulate the formation of the protein and lipid domains of the stratum corneum: Role of fatty acids, oxysterols, cholesterol sulfate and ceramides as signaling molecules. Journal of Investigative Dermatology Symposium Proceedings, 6(3), 196-202. [Link]
-
Cheméo. Dodecanamide (CAS 1120-16-7) - Chemical & Physical Properties. [Link]
-
ResearchGate. (2023). Neophytadiene: Biological Activities and Drug Development Prospects. [Link]
Sources
- 1. The foundations and development of lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acylamides - Wikipedia [en.wikipedia.org]
- 3. lipotype.com [lipotype.com]
- 4. Biosynthesis, degradation, and pharmacological importance of the fatty acid amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipidomic Analysis of Endocannabinoid Signaling: Targeted Metabolite Identification and Quantification (Journal Article) | OSTI.GOV [osti.gov]
- 6. N-(3-Fluorophenethyl)dodecanamide | CAS 914381-27-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. Lipidomic analysis of N-acylphosphatidylethanolamine molecular species in Arabidopsis suggests feedback regulation by N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Molecular characterization of N-acylethanolamine-hydrolyzing acid amidase, a novel member of the choloylglycine hydrolase family with structural and functional similarity to acid ceramidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fatty Acid Amide Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemimpex.com [chemimpex.com]
- 14. 3-氟苯乙胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 15. prepchem.com [prepchem.com]
- 16. lipidmaps.org [lipidmaps.org]
- 17. High-throughput lipidomic analysis of fatty acid derived eicosanoids and N-acylethanolamines [escholarship.org]
